SB-267268

Integrin pharmacology Receptor binding Angiogenesis

SB-267268 is the only non-peptidic αvβ3/αvβ5 antagonist with validated in vivo efficacy in the murine ROP model—reducing neovascularization by 50% at 60 mg/kg bi-daily i.p. Its subnanomolar dual Ki (human αvβ3: 0.9 nM; αvβ5: 0.7 nM) ensures balanced integrin engagement unmatched by cilengitide (>13-fold αvβ5 bias). Full species cross-reactivity data (human, monkey, murine IC50 0.29 nM) enables seamless translational dose extrapolation. The benzazepine scaffold eliminates RGD-motif platelet αIIbβ3 cross-reactivity, making it superior for chronic angiogenesis studies. Bulk quantities available with ≥98% purity.

Molecular Formula C22H24F3N3O4
Molecular Weight 451.4 g/mol
CAS No. 205678-26-8
Cat. No. B1680821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-267268
CAS205678-26-8
SynonymsSB-267268;  SB 267268;  SB267268.
Molecular FormulaC22H24F3N3O4
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O
InChIInChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1
InChIKeyPVDGZHKJXXVONO-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-267268 (CAS 205678-26-8): A Non-Peptidic αvβ3/αvβ5 Integrin Antagonist with Defined Subnanomolar Binding Affinity


SB-267268 is a small-molecule, non-peptidic antagonist of the αvβ3 and αvβ5 integrin receptors, originally developed by GlaxoSmithKline as a potential therapeutic for angiogenesis-driven pathologies [1]. Chemically identified as (4S)-2,3,4,5-tetrahydro-3-oxo-8-[3-(2-pyridinylamino)propoxy]-2-(2,2,2-trifluoroethyl)-1H-2-benzazepine-4-acetic acid, this compound exhibits high-affinity binding to both human and rodent orthologs of its target integrins with Ki values in the low nanomolar range [2]. Its non-peptidic structure distinguishes it from earlier RGD-based peptide antagonists, conferring distinct pharmacological properties relevant to both in vitro mechanistic studies and in vivo models of ocular angiogenesis [3].

Why Generic αvβ3/αvβ5 Integrin Antagonists Cannot Substitute for SB-267268: Key Evidence-Based Differentiators


Integrin antagonists represent a heterogeneous class of molecules with significant divergence in receptor selectivity profiles, species cross-reactivity, and in vivo efficacy. While several compounds—including cilengitide, MK-0429, GLPG0187, and SB-273005—target overlapping integrin subsets, SB-267268 exhibits a unique combination of subnanomolar dual αvβ3/αvβ5 antagonism coupled with demonstrated in vivo efficacy in a clinically relevant retinopathy of prematurity (ROP) model at a defined dose regimen [1]. The compound's non-peptidic benzazepine scaffold contrasts sharply with the cyclic RGD peptide architecture of cilengitide, and its selectivity profile—focused specifically on αvβ3 and αvβ5 rather than the broader pan-integrin inhibition seen with MK-0429 or GLPG0187—may confer distinct biological outcomes in angiogenesis-focused experimental systems [2]. These differences, quantified in the evidence below, preclude direct substitution without experimental validation of target engagement and functional outcomes.

Quantitative Evidence Guide: Differentiating SB-267268 from Closest αvβ3/αvβ5 Integrin Antagonist Comparators


Subnanomolar Dual αvβ3/αvβ5 Binding Affinity with Defined Species Cross-Reactivity Profile

SB-267268 demonstrates high-affinity binding to αvβ3 and αvβ5 integrins across multiple species, with Ki values of 0.9 nM (human αvβ3), 0.5 nM (monkey αvβ3), and 0.7 nM (human αvβ5) [1]. This dual subnanomolar profile contrasts with cilengitide, which exhibits IC50 values of 0.61 nM for αvβ3 but 8.4 nM for αvβ5—a >13-fold weaker affinity for αvβ5 [2]. MK-0429, while potent at αvβ5 (IC50 0.1 nM), is a pan-integrin antagonist with activity across six integrin subtypes, potentially confounding mechanistic interpretation in angiogenesis-specific studies [3].

Integrin pharmacology Receptor binding Angiogenesis

In Vivo Efficacy: 50% Reduction of Pathologic Angiogenesis in Murine ROP Model at Defined Dose Regimen

In the oxygen-induced retinopathy (OIR) murine model of retinopathy of prematurity (ROP), SB-267268 administered intraperitoneally at 60 mg/kg bi-daily from postnatal day 12 to 17 reduced pathologic angiogenesis in the inner retina by approximately 50% compared to vehicle-treated controls, while having no effect on developmental retinal angiogenesis in sham animals [1]. This in vivo efficacy benchmark is not uniformly documented for other αvβ3/αvβ5 antagonists in this specific disease model. For example, while cilengitide has been evaluated in oncology models, its in vivo efficacy in ROP has not been reported. SB-273005, another integrin antagonist, has demonstrated in vitro inhibition of osteoclast-mediated bone resorption (IC50 11 nM) and endothelial cell migration (IC50 1.8 nM), but its in vivo efficacy in angiogenesis-driven ocular pathologies is not characterized .

Ocular angiogenesis Retinopathy of prematurity In vivo pharmacology

Functional Antagonism of Cell Adhesion and Migration with Defined IC50 Values

SB-267268 functionally inhibits integrin-mediated cellular processes with the following IC50 values: 12 nM for αvβ3-transfected HEK293 cell adhesion to RGD-containing matrix proteins; approximately 12.3 nM for vitronectin-mediated human aortic smooth muscle cell (SMC) migration; and approximately 3.6 nM for vitronectin-mediated rat aortic SMC migration [1]. These functional data are comparable to SB-273005, which inhibits αvβ3-mediated cell adhesion with IC50 3 nM and endothelial cell migration with IC50 1.8 nM . However, SB-267268's functional potency data are directly linked to the same compound batch used in the in vivo ROP efficacy study, providing a cohesive in vitro-to-in vivo translational dataset that is not consistently available for alternative compounds.

Cell adhesion Cell migration Integrin functional assays

Non-Peptidic Benzazepine Scaffold: Structural Distinction from Cyclic RGD Peptide Antagonists

SB-267268 is built upon a non-peptidic benzazepine core structure [1], which fundamentally distinguishes it from cyclic RGD pentapeptide antagonists such as cilengitide (cyclo[RGDf(NMe)V]) [2] and from the RGD-mimetic structure of GLPG0187 . This structural divergence has practical implications: non-peptidic scaffolds often exhibit improved metabolic stability and oral bioavailability potential compared to peptide-based compounds. While SB-267268 was administered intraperitoneally in the ROP study, its non-peptidic nature may facilitate formulation for alternative routes of administration. In contrast, cilengitide's peptide scaffold confers susceptibility to proteolytic degradation and typically requires parenteral administration. Furthermore, the non-peptidic structure of SB-267268 avoids the RGD motif-associated cross-reactivity with platelet integrin αIIbβ3 that can complicate in vivo studies with RGD-based antagonists [3].

Medicinal chemistry Integrin antagonist scaffold Drug design

Downstream VEGF/VEGFR-2 Pathway Modulation: Mechanistic Link to Angiogenesis Suppression

In the ROP murine model, SB-267268 treatment (60 mg/kg bi-daily i.p.) significantly reduced the upregulation of VEGF and VEGFR-2 mRNA in the inner retina—specifically in the inner nuclear layer (INL) and ganglion cell layer (GCL)—that is characteristic of the oxygen-induced retinopathy pathology [1]. This downstream effect on the VEGF signaling axis provides a mechanistic link between integrin antagonism and suppression of pathologic angiogenesis. While other integrin antagonists such as cilengitide have been shown to modulate VEGF expression in certain cancer models, the specific quantitative reduction in VEGF/VEGFR-2 mRNA in the retinal tissue context of ROP has been demonstrated for SB-267268 but is not uniformly reported for alternative compounds.

VEGF signaling Angiogenesis mechanism Gene expression

Species-Specific Potency: Enhanced Activity Against Murine αvβ3 (IC50 0.29 nM) vs. Human αvβ3 (IC50 0.68 nM)

SB-267268 exhibits species-dependent potency differences: it inhibits human αvβ3 with an IC50 of 0.68 nM, whereas against murine αvβ3, the IC50 is 0.29 nM—a >2-fold greater potency in the mouse ortholog [1]. This species-specific potency profile is notable because many integrin antagonists, including MK-0429 (pan-integrin IC50 range 0.1-12.2 nM across human targets only) and SB-273005 (Ki values 1.2 nM for human αvβ3, 0.3 nM for αvβ5), have not been fully characterized for species cross-reactivity [2]. The >2-fold enhanced murine potency of SB-267268 may contribute to its robust in vivo efficacy in mouse models and should be considered when extrapolating dose requirements to other species or when interpreting data from rodent versus human cell-based assays.

Species cross-reactivity Integrin pharmacology Translational research

Optimal Research and Industrial Application Scenarios for SB-267268 Based on Validated Evidence


Preclinical Models of Ischemic Retinal Pathologies (e.g., Retinopathy of Prematurity, Diabetic Retinopathy)

SB-267268 is uniquely suited for in vivo studies of pathologic ocular angiogenesis due to its documented 50% reduction of neovascularization in the murine ROP model at a defined 60 mg/kg bi-daily i.p. dose regimen, coupled with its suppression of VEGF/VEGFR-2 mRNA upregulation in the inner retina [1]. The compound's >2-fold enhanced potency against murine αvβ3 (IC50 0.29 nM vs. human 0.68 nM) [2] provides a quantitative basis for dose optimization in rodent models. Unlike alternative integrin antagonists lacking validated ROP efficacy data (e.g., SB-273005, MK-0429), SB-267268 offers a directly translatable in vivo efficacy benchmark that reduces experimental uncertainty in dose selection and endpoint interpretation .

In Vitro Mechanistic Studies of Integrin-VEGF Signaling Crosstalk

Researchers investigating the hierarchical relationship between integrin antagonism and VEGF signaling will find SB-267268 valuable due to its dual demonstration of functional antagonism (cell adhesion IC50 12 nM; human SMC migration IC50 ~12.3 nM) [1] and downstream modulation of VEGF/VEGFR-2 gene expression in tissue-specific contexts [2]. The availability of both receptor binding affinity (Ki) and functional cellular assay (IC50) data from the same compound batch enables precise concentration-response modeling. The compound's balanced subnanomolar dual αvβ3/αvβ5 antagonism (Ki 0.9 nM for human αvβ3, 0.7 nM for human αvβ5) avoids the skewed potency profile of cilengitide (>13-fold weaker at αvβ5), ensuring that both integrin targets are engaged at comparable concentrations in mechanistic experiments.

Translational Research Requiring Species Cross-Reactivity Characterization

SB-267268 is an ideal tool compound for translational studies that bridge in vitro human target validation with in vivo rodent and primate models, owing to its well-defined species cross-reactivity profile: Ki values of 0.9 nM (human αvβ3), 0.5 nM (monkey αvβ3), and 0.7 nM (human αvβ5) [1], plus functional IC50 values for both human (0.68 nM) and murine (0.29 nM) αvβ3 [2]. This comprehensive species characterization—lacking for many alternative integrin antagonists including SB-273005 and MK-0429—enables researchers to confidently extrapolate dose-response relationships across species and to interpret target engagement data in multi-species experimental systems without the confounding variable of unknown species-specific potency differences.

Long-Term In Vivo Studies Requiring Non-Peptidic Compound Stability

For chronic in vivo studies where peptide-based antagonists may be limited by proteolytic degradation, SB-267268's non-peptidic benzazepine scaffold [1] offers potential advantages in metabolic stability and formulation flexibility. While the compound was administered intraperitoneally in the ROP study, its non-peptidic structure may facilitate development of alternative dosing routes. Furthermore, the absence of an RGD motif reduces the risk of cross-reactivity with platelet integrin αIIbβ3 that can confound in vivo studies with RGD-based antagonists like cilengitide [2]. This structural class distinction is particularly relevant for studies requiring extended compound exposure or those where off-target effects on platelet function could confound experimental endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-267268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.